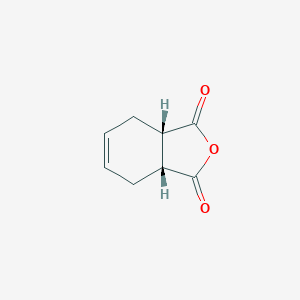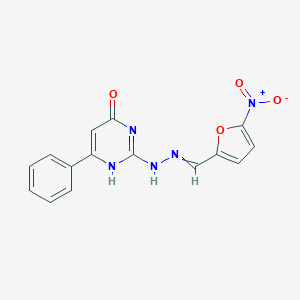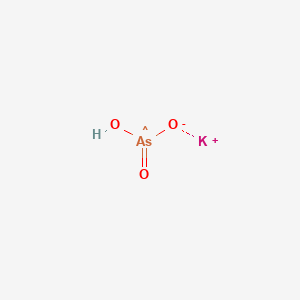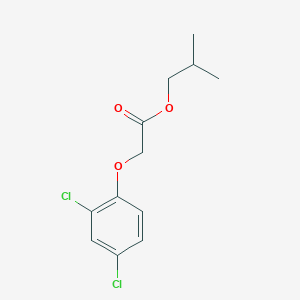
cis-1,2,3,6-Tétrahydrophthalate d'anhydride
Vue d'ensemble
Description
cis-1,2,3,6-Tetrahydrophthalic anhydride: is an organic compound with the molecular formula C8H8O3. It is a cyclic anhydride derived from tetrahydrophthalic acid. This compound is known for its applications in various chemical processes and industrial uses, particularly as a curing agent for epoxides and a chemical modifier in polymer chemistry .
Applications De Recherche Scientifique
cis-1,2,3,6-Tetrahydrophthalic anhydride has several applications in scientific research and industry:
Polymer Chemistry: The compound acts as a chemical modifier in the modification of polystyrene via Friedel-Crafts acylation, improving the thermal stability of the polymer.
Electrolyte Additive: In battery research, it is used as an electrolyte additive to enhance the interfacial stability of cathodes.
Mécanisme D'action
Target of Action
cis-1,2,3,6-Tetrahydrophthalic anhydride (THPA), also known as cis-4-Cyclohexene-1,2-dicarboxylic anhydride, is primarily used as a curing agent for epoxides . It also serves as a chemical modifier in the modification of polystyrene via Friedel-Crafts acylation, enhancing the thermal stability of the polymer .
Mode of Action
THPA interacts with its targets, such as epoxides, through a chemical reaction that results in curing or hardening. This reaction enhances the thermal stability of the polymer, making it more resistant to degradation under heat . In the case of polystyrene modification, THPA acts as an acylating agent in the Friedel-Crafts acylation process .
Biochemical Pathways
It is known that thpa can react with other compounds to synthesize derivatives such as cis-tetrahydroisoindole-1,3-dione . The downstream effects of these reactions would depend on the specific context and application.
Result of Action
The primary result of THPA’s action is the curing of epoxides and the enhancement of thermal stability in polymers . This can lead to improved material properties such as increased heat resistance and durability. In addition, the synthesis of derivatives like cis-tetrahydroisoindole-1,3-dione may have further downstream effects depending on their specific applications .
Analyse Biochimique
Biochemical Properties
It is known that it can be used as a curing agent for epoxides . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the biochemical reactions of epoxides.
Molecular Mechanism
It is known to be a reactant for the synthesis of cis-tetrahydroisoindole-1,3-dione derivatives and cyclic diimides , suggesting that it may exert its effects at the molecular level through these compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: cis-1,2,3,6-Tetrahydrophthalic anhydride can be synthesized through the catalytic hydrogenation of phthalic anhydride. The reaction typically involves the use of a palladium or platinum catalyst under hydrogen gas at elevated temperatures and pressures. The process yields a mixture of cis and trans isomers, which can be separated through crystallization or other purification techniques .
Industrial Production Methods: In industrial settings, the production of cis-1,2,3,6-Tetrahydrophthalic anhydride often involves the hydrogenation of phthalic anhydride in the presence of a suitable catalyst. The reaction conditions are optimized to maximize the yield of the desired cis isomer. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: cis-1,2,3,6-Tetrahydrophthalic anhydride can undergo oxidation reactions to form tetrahydrophthalic acid.
Reduction: The compound can be reduced to form tetrahydrophthalic acid derivatives.
Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Tetrahydrophthalic acid.
Reduction: Tetrahydrophthalic acid derivatives.
Substitution: Various substituted tetrahydrophthalic anhydride derivatives.
Comparaison Avec Des Composés Similaires
- trans-1,2,3,6-Tetrahydrophthalic anhydride
- 3,4,5,6-Tetrahydrophthalic anhydride
- Maleic anhydride
- Hexahydro-4-methylphthalic anhydride
Comparison:
- cis-1,2,3,6-Tetrahydrophthalic anhydride is unique in its ability to form stable cyclic structures and its specific reactivity with nucleophiles, making it particularly useful as a curing agent and chemical modifier .
- trans-1,2,3,6-Tetrahydrophthalic anhydride has similar reactivity but differs in its stereochemistry, which can affect its physical properties and reactivity.
- 3,4,5,6-Tetrahydrophthalic anhydride and Maleic anhydride are also used in polymer chemistry but have different structural features and reactivity profiles.
- Hexahydro-4-methylphthalic anhydride is another related compound with applications in polymer chemistry, but it has different substituents that influence its reactivity and properties .
Propriétés
IUPAC Name |
(3aS,7aR)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-2,5-6H,3-4H2/t5-,6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOUUZVZFBCRAM-OLQVQODUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC[C@H]2[C@@H]1C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80883570 | |
| Record name | 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-, (3aR,7aS)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White chips; [Alfa Aesar MSDS] | |
| Record name | cis-1,2,3,6-Tetrahydrophthalic anhydride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20441 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
935-79-5 | |
| Record name | cis-1,2,3,6-Tetrahydrophthalic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=935-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC49672 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000935795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 935-79-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49672 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-, (3aR,7aS)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-, (3aR,7aS)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-1,2,3,6-tetrahydrophthalic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.098 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAHYDROPHTHALIC ANHYDRIDE, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9Q4666NOS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-3H-triazolo[4,5-b]pyridin-7-one](/img/structure/B155001.png)
![6-Benzyl-2,6-diazaspiro[3.4]octane](/img/structure/B155002.png)











